molecular formula C96H146N8O10Si B044469 38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene CAS No. 118401-72-2

38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene

Cat. No. B044469
M. Wt: 1600.3 g/mol
InChI Key: BTLCKOZABRTZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structural features.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.



Chemical Reactions Analysis

This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications.


Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a complex and potentially unstudied compound like the one you’ve mentioned, some or all of this information may not be available. It’s always best to consult primary literature sources or trusted databases for the most accurate and up-to-date information.


properties

IUPAC Name

38,38-dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H146N8O10Si/c1-9-17-25-33-41-49-57-107-81-65-73-74(66-82(81)108-58-50-42-34-26-18-10-2)90-97-89(73)99-93-77-69-85(111-61-53-45-37-29-21-13-5)86(112-62-54-46-38-30-22-14-6)70-78(77)95-101-91-75-67-83(109-59-51-43-35-27-19-11-3)84(110-60-52-44-36-28-20-12-4)68-76(75)92(98-91)102-96-80-72-88(114-64-56-48-40-32-24-16-8)87(113-63-55-47-39-31-23-15-7)71-79(80)94(100-90)104(96)115(105,106)103(93)95/h65-72,105-106H,9-64H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCKOZABRTZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=C3N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C8=NC9=NC(=NC(=C2C=C1OCCCCCCCC)N3[Si](N68)(O)O)C1=CC(=C(C=C19)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H146N8O10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407724
Record name Silicon 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1600.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5043462

CAS RN

118401-72-2
Record name Silicon 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.